4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide
Description
4,6-Dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide is a bicyclic heterocyclic compound featuring a pyrrolo[3,4-c]pyrrole core with two ketone groups (4,6-dioxo) and a carboximidamide substituent at the 2-position.
Properties
IUPAC Name |
1,3-dioxo-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-5-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2/c8-7(9)11-1-3-4(2-11)6(13)10-5(3)12/h3-4H,1-2H2,(H3,8,9)(H,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZMDJICIOGUIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1C(=N)N)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide involves a visible light-induced diastereoselective synthesis. This method utilizes 2H-azirines and maleimides in the presence of an organic photocatalyst. The reaction proceeds efficiently under mild conditions, demonstrating good functional group tolerance and substrate scope .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and sustainable practices are often applied. This includes the use of environmentally friendly catalysts and solvents, as well as energy-efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4,6-Dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide undergoes various chemical reactions, including:
Cycloaddition Reactions: The compound can participate in [3+2] cycloaddition reactions with substituted maleimides, forming complex structures with potential biological activity.
Oxidation and Reduction: The presence of multiple functional groups allows for selective oxidation and reduction reactions, which can modify the compound’s properties and reactivity.
Common Reagents and Conditions
Photocatalysts: Organic photocatalysts are commonly used in the synthesis of this compound, promoting reactions under visible light.
Azirines and Maleimides: These reagents are essential for the cycloaddition reactions that form the core structure of the compound.
Major Products Formed
The major products formed from the reactions of this compound include various substituted pyrroles and fused ring systems, which can exhibit diverse biological activities.
Scientific Research Applications
4,6-Dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide has several scientific research applications:
Biology and Medicine:
Industry: The compound’s unique structure and reactivity make it suitable for developing new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide involves its interaction with molecular targets such as PARP-1. By inhibiting this enzyme, the compound can interfere with DNA repair processes, leading to the selective inhibition of cancer cell proliferation . The compound’s structure allows it to bind effectively to the active site of PARP-1, disrupting its normal function.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Variations
The compound’s pyrrolo[3,4-c]pyrrole core distinguishes it from other heterocyclic systems. Key comparisons include:
A. Pyrrolo[3,4-c]pyrazole Derivatives ()
- Example : 1,4-Bis(3-acyl-1-aryl-3a,4,6,6a-tetrahydro-1H,5H-pyrrolo[3,4-c]pyrazole-4,6-dione) benzene.
- Structural Differences :
- Replaces the carboximidamide with aryl and acyl groups.
- Contains additional fused pyrazole rings.
- Impact: Reduced basicity due to lack of amidine functionality.
B. Pyrazole-1-carboximidamide Derivatives ()
- Examples : 3,5-Diphenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide and analogues.
- Structural Differences: Monocyclic dihydropyrazole core instead of bicyclic pyrrolopyrrole. Variable aryl substituents (e.g., 4-chlorophenyl, 4-bromophenyl).
- Impact :
C. Benzotriazole-Fused Pyrrolopyrroles ()
- Example: (1H-Benzo[d][1,2,3]triazol-5-yl)((3aR,6aR)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone hydrochloride.
- Structural Differences :
- Benzotriazole carbonyl group instead of carboximidamide.
- Tert-butyl carbamate protecting group in precursor (compound 26).
- Impact :
Spectral and Physicochemical Properties
Biological Activity
4,6-Dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.
Chemical Structure and Properties
- Chemical Formula : C11H16N2O4
- CAS Number : 1251003-99-2
- IUPAC Name : tert-butyl Rel-(3aR,6aS)-4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
The compound features a unique bicyclic structure that contributes to its biological activity. The presence of dioxo groups and the carboximidamide moiety are critical for its interaction with biological targets.
Synthesis
The synthesis of 4,6-dioxohexahydropyrrolo[3,4-c]pyrrole derivatives typically involves multi-step organic reactions. For example, pyrrole hydrazones can be synthesized through a reaction between pyrrole hydrazides and various aldehydes. This method allows for the introduction of functional groups that enhance biological activity .
Antiproliferative Effects
Research has demonstrated that derivatives of 4,6-dioxohexahydropyrrolo[3,4-c]pyrrole exhibit significant antiproliferative effects against various cancer cell lines. In vitro studies indicate:
- Cell Lines Tested : Human melanoma (SH-4), keratinocytes (HaCaT), and mouse embryonic fibroblasts (BALB 3T3).
- IC50 Values : One derivative showed an IC50 of 44.63 ± 3.51 μM against SH-4 cells, comparable to established chemotherapeutics like Carboplatin (IC50 = 18.2 μM) .
The mechanism underlying these effects includes induction of apoptosis and cell cycle arrest in the S phase. Flow cytometry analysis revealed a significant increase in apoptotic cell populations after treatment with these compounds .
Enzyme Inhibition
Another area of interest is the enzyme inhibitory activity of this compound. Some derivatives have shown potent inhibition against specific enzymes involved in cancer progression. For instance:
- Enzyme Targeted : Various kinases implicated in tumor growth.
- IC50 Values : Some derivatives exhibited IC50 values in the low nanomolar range (e.g., IC50 = 3 nM) .
Case Study 1: Anticancer Activity
In a study focusing on the antiproliferative properties of pyrrole derivatives including 4,6-dioxohexahydropyrrolo[3,4-c]pyrrole, researchers observed that certain compounds led to a reduction in cell viability by more than 50% compared to controls after 48 hours . The study highlighted the selectivity of these compounds for tumor cells over non-tumor cells.
Case Study 2: Safety Profile
Safety assessments conducted using BALB 3T3 fibroblast cells indicated low cytotoxicity levels and no phototoxic effects when exposed to these compounds at therapeutic concentrations . This suggests a favorable safety profile for further development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
